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2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide

Catalog No.
S6869429
CAS No.
1210779-47-7
M.F
C13H16N2O3S
M. Wt
280.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)p...

CAS Number

1210779-47-7

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

InChI

InChI=1S/C13H16N2O3S/c1-9(7-10-3-2-6-19-10)14-11(16)8-15-12(17)4-5-13(15)18/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,16)

InChI Key

XGXUWPBOGCSDEV-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CS1)NC(=O)CN2C(=O)CCC2=O

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)CN2C(=O)CCC2=O

However, the structure suggests potential areas of exploration. The presence of a succinimide group (2,5-dioxopyrrolidin-1-yl) suggests it could be involved in coupling reactions for bioconjugation or organic synthesis []. Additionally, the thiophene moiety is a common functional group in pharmaceuticals, often associated with anti-inflammatory or other biological activities.


Molecular Structure Analysis

2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide consists of several key functional groups:

  • Succinimide: A cyclicimide formed from succinic acid, known for its reactivity in forming amide bonds [].
  • Thiophene: A five-membered aromatic ring containing sulfur, commonly found in pharmaceuticals.
  • Isopropyl group (propan-2-yl): A branched alkyl group that can influence properties like lipophilicity.
  • Acetamide: An amide bond formed between acetic acid and an amine, providing a polar functionality.

The combination of these groups might create a molecule with interesting chemical properties and potential for further investigation.


Chemical Reactions Analysis

  • Hydrolysis: The amide bond and the succinimide group are susceptible to hydrolysis under acidic or basic conditions, breaking the molecule into its constituent parts.
  • Nucleophilic substitution: The thiophene ring might undergo nucleophilic substitution reactions if appropriately activated [].

Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide, such as melting point, boiling point, or solubility.

  • The succinimide group can be a skin irritant [].
  • Depending on the substituents on the thiophene ring, it might exhibit some toxicity.
Including oxidation and reduction.

Uniqueness

The uniqueness of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide lies in its combination of the pyrrolidinone ring and thiophene moiety, which could provide synergistic effects in biological activity that are not present in similar compounds. This distinct structural configuration may lead to novel therapeutic applications that warrant further investigation.

While specific biological activity data for 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide is limited, compounds containing thiophene groups are often associated with various biological activities, including anti-inflammatory and antimicrobial effects. The incorporation of the pyrrolidinone moiety may enhance these properties through improved bioavailability or interaction with biological targets.

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide can be approached through several methods:

  • Starting Materials: The synthesis may begin with commercially available thiophene derivatives and 2,5-dioxopyrrolidinone.
  • Reaction Conditions: Typical conditions may involve solvent-based reactions under controlled temperatures to promote the desired coupling and substitution reactions.
  • Purification: Post-synthesis purification techniques such as recrystallization or chromatography are essential to isolate the final product from by-products.

The potential applications of 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide include:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery programs targeting various diseases.
  • Organic Synthesis: Its unique functional groups make it a valuable intermediate in the synthesis of more complex organic molecules.

Interaction studies involving this compound could explore its binding affinity to specific biological targets or enzymes. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Investigating how this compound interacts with proteins or nucleic acids could reveal insights into its biological relevance.

Several compounds share structural similarities with 2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide. Here are some notable examples:

Compound NameStructureUnique Features
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamideContains cyano groupPotential as a building block for azole derivatives .
N-(5-Methyl-1,2-oxazol-3-yl)acetamideContains oxazole ringDifferent heterocyclic structure affecting biological activity .
(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonateIncorporates carbonate groupKnown for diverse

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

280.08816355 g/mol

Monoisotopic Mass

280.08816355 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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